molecular formula C12H22N2O4 B13337246 1-(tert-Butyl) 2-methyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate

Cat. No.: B13337246
M. Wt: 258.31 g/mol
InChI Key: XQSHCFQFHCVQLK-BDAKNGLRSA-N
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Description

1-(tert-Butyl) 2-methyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with tert-butyl, methyl, and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, methyl, and methylamino groups are introduced through various substitution reactions.

    Final Coupling: The final step involves coupling the pyrrolidine ring with the dicarboxylate moiety under specific reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The tert-butyl, methyl, and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new alkyl or acyl groups.

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(tert-Butyl) 2-methyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular activity.

Comparison with Similar Compounds

1-(tert-Butyl) 2-methyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    1-(tert-Butyl) 2-methyl (2S,4R)-4-(amino)pyrrolidine-1,2-dicarboxylate: Lacks the methylamino group.

    1-(tert-Butyl) 2-methyl (2S,4R)-4-(ethylamino)pyrrolidine-1,2-dicarboxylate: Contains an ethylamino group instead of a methylamino group.

    1-(tert-Butyl) 2-methyl (2S,4R)-4-(hydroxy)pyrrolidine-1,2-dicarboxylate: Contains a hydroxy group instead of a methylamino group.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-(methylamino)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9,13H,6-7H2,1-5H3/t8-,9+/m1/s1

InChI Key

XQSHCFQFHCVQLK-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)NC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC

Origin of Product

United States

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